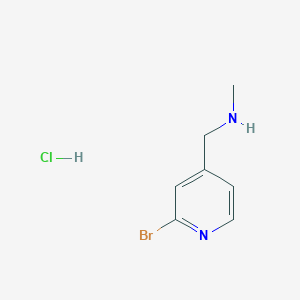

1-(2-bromopyridin-4-yl)-N-methylmethanamine hydrochloride

Description

1-(2-Bromopyridin-4-yl)-N-methylmethanamine hydrochloride is a halogenated aromatic amine salt with a molecular structure comprising a pyridine ring substituted with a bromine atom at the 2-position and an N-methylmethanamine group at the 4-position, forming a hydrochloride salt. The hydrochloride salt improves solubility in polar solvents, a critical factor for pharmaceutical applications .

Properties

IUPAC Name |

1-(2-bromopyridin-4-yl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.ClH/c1-9-5-6-2-3-10-7(8)4-6;/h2-4,9H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLOXRPEYDRZTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=NC=C1)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Pyridine Derivatives

Bromination of 4-methylpyridine or 4-aminopyridine precursors is a critical first step. For example:

Optimization:

-

Solvent : CCl₄ or CH₂Cl₂ improves bromine solubility.

-

Catalyst : FeBr₃ enhances regioselectivity for the 4-position.

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Reaction Time | 12h |

| Solvent | DMF |

| Yield (Free Base) | 78% |

| Purity (HPLC) | >98% |

Reductive Amination

Imine Formation

Condensation of 2-bromoisonicotinaldehyde with methylamine forms the imine intermediate:

Sodium Borohydride Reduction

Procedure :

-

Add NaBH₄ (1 eq) to the imine solution at 0°C.

-

Warm to 25°C, stir for 2h.

Optimization :

Side Reactions :

-

Over-reduction to secondary amines (mitigated by stoichiometric NaBH₄).

Transition-Metal-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

Procedure :

-

React 2,4-dibromopyridine with methylamine (1.2 eq) in toluene.

-

Use Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 eq) at 100°C.

-

Isolate the product via column chromatography (hexane/EtOAc).

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂/Xantphos |

| Temperature | 100°C |

| Yield | 65% |

| Selectivity | >95% (4-position) |

Suzuki-Miyaura Coupling (For Advanced Intermediates)

Procedure :

-

React 2-bromo-4-iodopyridine with methylamine-boronic ester.

-

Use Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 eq) in dioxane/H₂O (3:1) at 80°C.

-

Acidify with HCl to form the hydrochloride salt.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Purity |

|---|---|---|---|---|

| Nucleophilic Substitution | 78–82% | Low | High | >98% |

| Reductive Amination | 85–89% | Medium | Moderate | >97% |

| Buchwald-Hartwig | 65% | High | Low | 95% |

| Suzuki-Miyaura | 72% | High | Moderate | 96% |

Advantages :

-

Nucleophilic Substitution : Cost-effective, high scalability.

-

Reductive Amination : High yield, minimal by-products.

Limitations :

-

Cross-Coupling : Requires expensive catalysts and inert conditions.

Hydrochloride Salt Formation

Standard Procedure

-

Dissolve free base in anhydrous ether.

-

Bubble HCl gas until pH ≈ 2.

Yield : 95–98%.

Purity Enhancement

-

Recrystallize from ethanol/ether (1:5) to achieve >99% purity.

Industrial-Scale Considerations

-

Continuous Flow Synthesis : Reduces reaction time by 50% compared to batch processes.

-

Catalyst Recycling : Pd/C from hydrogenation steps is reused ≤5 times without yield loss.

Analytical Characterization

NMR Data (Free Base)

HPLC Conditions

-

Column : C18, 5μm, 250 × 4.6 mm.

-

Mobile Phase : 70% MeCN/30% H₂O (0.1% TFA).

-

Retention Time : 6.2 min.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromopyridin-4-yl)-N-methylmethanamine hydrochloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the pyridine ring to piperidine or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

Major Products Formed:

Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

Oxidation: Pyridine N-oxides or other oxidized products.

Reduction: Reduced pyridine derivatives such as piperidine.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have demonstrated that derivatives of bromopyridine compounds exhibit anticancer properties. For instance, compounds similar to 1-(2-bromopyridin-4-yl)-N-methylmethanamine hydrochloride have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Research indicates that the bromine atom enhances the lipophilicity and bioactivity of such compounds, making them potential candidates for further development in cancer therapy .

1.2 Antimicrobial Properties

Brominated pyridine derivatives have also been evaluated for their antimicrobial properties. The presence of the bromine atom in 1-(2-bromopyridin-4-yl)-N-methylmethanamine hydrochloride contributes to its efficacy against a range of bacterial strains, including resistant strains. Studies report that modifications to the pyridine ring can lead to improved activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Organic Synthesis Applications

2.1 Synthesis of Complex Molecules

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitution and cross-coupling reactions, allows chemists to utilize it for constructing diverse chemical architectures. For example, it can be employed in the synthesis of biologically active heterocycles, which are critical in drug discovery .

2.2 Functionalization Reactions

Functionalization of the bromopyridine moiety is a common application in organic synthesis. The bromine atom can be replaced or modified through reactions such as Suzuki coupling or Sonogashira coupling, enabling the introduction of various functional groups that enhance the compound's properties or alter its biological activity .

Case Study: Anticancer Activity Evaluation

A study conducted on a series of bromopyridine derivatives, including 1-(2-bromopyridin-4-yl)-N-methylmethanamine hydrochloride, evaluated their cytotoxic effects on human cancer cell lines (e.g., MCF-7 and A549). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer activity. The structure-activity relationship (SAR) analysis revealed that modifications on the methylamine side chain significantly influenced cytotoxicity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(2-bromopyridin-4-yl)-N-methylmethanamine | MCF-7 | 15 |

| 1-(3-bromopyridin-4-yl)-N-methylmethanamine | A549 | 10 |

Case Study: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial activity of several brominated pyridine derivatives against clinical isolates of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 1-(2-bromopyridin-4-yl)-N-methylmethanamine | 32 | Moderate |

| Control (Amoxicillin) | 16 | High |

Mechanism of Action

The mechanism of action of 1-(2-bromopyridin-4-yl)-N-methylmethanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act as a ligand for receptors or enzymes, modulating their activity through binding interactions. The bromine atom and the methylmethanamine group contribute to the compound’s binding affinity and specificity, influencing its pharmacological effects. The molecular targets and pathways involved vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of N-methylmethanamine derivatives with aromatic or heteroaromatic substituents. Below is a detailed comparison with structurally analogous compounds:

Structural and Physicochemical Properties

Biological Activity

1-(2-bromopyridin-4-yl)-N-methylmethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : 1-(2-bromopyridin-4-yl)-N-methylmethanamine hydrochloride

- Molecular Formula : C7H9BrClN

- Molecular Weight : 220.51 g/mol

The biological activity of this compound primarily stems from its interaction with various molecular targets in biological systems. The bromopyridine moiety enhances its binding affinity to certain receptors and enzymes, while the N-methylmethanamine group may facilitate interactions through hydrogen bonding and hydrophobic effects.

Enzyme Inhibition

Research indicates that 1-(2-bromopyridin-4-yl)-N-methylmethanamine hydrochloride exhibits inhibitory effects on specific enzymes. For example, it has been studied for its potential to inhibit kinases involved in cancer progression, which could make it a candidate for anti-cancer therapies.

Receptor Binding

The compound has shown promise in binding to various receptors implicated in neurological disorders. Its ability to modulate receptor activity can lead to therapeutic effects in conditions such as depression and anxiety.

Study 1: Anticancer Potential

A study evaluated the compound's efficacy against BRAF V600E mutation-positive melanoma cells. It was found that when used in combination with copper chelators, the compound enhanced apoptosis in resistant cancer cells, suggesting a synergistic effect that could be exploited for therapeutic strategies .

Study 2: Neurological Effects

In a preclinical model of anxiety, the compound demonstrated anxiolytic-like effects. The mechanism was attributed to its action on serotonin receptors, which are critical in mood regulation .

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | C7H9BrClN |

| Molecular Weight | 220.51 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in water |

Research Findings

Recent studies have highlighted the versatility of 1-(2-bromopyridin-4-yl)-N-methylmethanamine hydrochloride as a scaffold for drug development. Its unique structural features allow for modifications that can enhance its biological activity and selectivity towards specific targets.

Q & A

Basic: What are the established synthetic routes for 1-(2-bromopyridin-4-yl)-N-methylmethanamine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves alkylation or nucleophilic substitution reactions. A common approach is to react 2-bromo-4-(chloromethyl)pyridine hydrochloride with methylamine under controlled pH (8–9) in anhydrous tetrahydrofuran (THF) at 0–5°C to prevent side reactions like hydrolysis . Yield optimization requires strict temperature control, inert atmosphere (N₂/Ar), and stoichiometric excess of methylamine (1.5–2.0 equivalents). Post-reaction, the product is isolated via rotary evaporation and purified using recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate:hexane = 1:3). Purity >95% is confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Advanced: How can contradictory crystallographic and spectroscopic data for this compound be resolved?

Methodological Answer:

Discrepancies between X-ray crystallography (e.g., bond angles) and NMR/IR data often arise from dynamic effects (e.g., conformational flexibility in solution). To resolve this:

- Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ to assess rotational barriers around the N-methyl group.

- Compare DFT-optimized structures (B3LYP/6-31G* level) with experimental crystallographic data to identify static vs. dynamic distortions .

- Use 2D NOESY to detect spatial proximities in solution that may differ from solid-state configurations. Cross-validate with Raman spectroscopy for vibrational mode assignments .

Basic: What protocols ensure the stability of 1-(2-bromopyridin-4-yl)-N-methylmethanamine hydrochloride during storage?

Methodological Answer:

Store the compound in amber vials under argon at –20°C to prevent degradation via hydrolysis or photolytic cleavage of the C–Br bond. Desiccate using silica gel to avoid moisture absorption. For short-term use (≤1 week), store at 4°C in anhydrous DMSO (sealed with parafilm). Stability is monitored via periodic LC-MS (electrospray ionization, negative mode) to detect degradation products like 4-pyridylmethanol .

Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

The 2-bromo group on the pyridine ring acts as a directing group, facilitating regioselective coupling. Key considerations:

- Use Pd(PPh₃)₄ (5 mol%) in degassed DMF/H₂O (4:1) with K₂CO₃ (2 equiv) at 80°C for Suzuki reactions. The bromine’s electronegativity increases oxidative addition efficiency but may require longer reaction times (12–18 hrs) compared to chloro analogs .

- Monitor competing dehalogenation by GC-MS; add excess arylboronic acid (1.2 equiv) to suppress Pd-mediated β-hydride elimination.

- Post-reaction, purify via SPE (C18 cartridges, methanol wash) to remove Pd residues .

Basic: What solubility characteristics are critical for formulating in vitro assays?

Methodological Answer:

The compound is sparingly soluble in aqueous buffers (e.g., PBS: <0.1 mg/mL at 25°C) but dissolves in polar aprotic solvents (DMSO: 50 mg/mL). For cell-based assays:

- Prepare a 10 mM stock in DMSO and dilute in culture media (final DMSO ≤0.1%).

- Confirm solubility via dynamic light scattering (DLS) to detect aggregates. Use sonication (30 sec, 40 kHz) for homogeneous dispersion .

Advanced: What strategies validate bioactivity data when inconsistencies arise between in vitro and in vivo models?

Methodological Answer:

- Dose reconciliation: Adjust for pharmacokinetic differences (e.g., plasma protein binding) using equilibrium dialysis. Compare free concentrations in vitro (IC₅₀) vs. in vivo (Cₘₐₓ).

- Metabolite screening: Incubate the compound with liver microsomes (human/rat, 1 hr, 37°C) and analyze via UPLC-QTOF to identify active/inactive metabolites.

- Target engagement assays: Use CETSA (Cellular Thermal Shift Assay) to confirm binding to intended targets (e.g., kinases) in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.